molecular formula C10H12FNO2S B4428945 1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

Cat. No.: B4428945
M. Wt: 229.27 g/mol
InChI Key: YPTZFZRJTRKSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is a chemical compound with a unique structure that includes a fluorophenyl group, a prop-2-en-1-yl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with allyl bromide to form N-(prop-2-en-1-yl)-2-fluoroaniline. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorophenyl)-N-(prop-2-en-1-yl)amine
  • 1-(2-fluorophenyl)-N-(prop-2-en-1-yl)ethanesulfonamide
  • 1-(2-fluorophenyl)-N-(prop-2-en-1-yl)benzenesulfonamide

Uniqueness

1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-prop-2-enylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c1-2-7-12-15(13,14)8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTZFZRJTRKSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 4
1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 5
1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 6
1-(2-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.